N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)
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Overview
Description
2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE is a complex fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. This compound is of interest in various fields including medicinal chemistry, materials science, and industrial applications due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE involves multiple steps, starting from readily available fluorinated precursors. One common approach is the nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a trifluoroacetylated amine under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which activate the aromatic ring towards nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with enhanced properties such as thermal stability and resistance to degradation.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: A related compound with similar fluorinated features but different functional groups.
N,N-Dimethyltrifluoroacetamide: Another fluorinated amide with distinct chemical properties and applications.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: A compound with a similar fluorinated aromatic structure.
Uniqueness
2,2,2-TRIFLUORO-N-(3-{2,3,5,6-TETRAFLUORO-4-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE is unique due to its complex structure, which combines multiple fluorinated aromatic rings and an amide functional group. This combination imparts distinctive chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C22H10F10N2O4 |
---|---|
Molecular Weight |
556.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[3-[2,3,5,6-tetrafluoro-4-[3-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H10F10N2O4/c23-13-15(25)18(38-12-6-2-4-10(8-12)34-20(36)22(30,31)32)16(26)14(24)17(13)37-11-5-1-3-9(7-11)33-19(35)21(27,28)29/h1-8H,(H,33,35)(H,34,36) |
InChI Key |
MVLUFHGCXMFFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=CC(=C3)NC(=O)C(F)(F)F)F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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